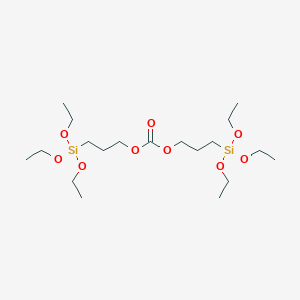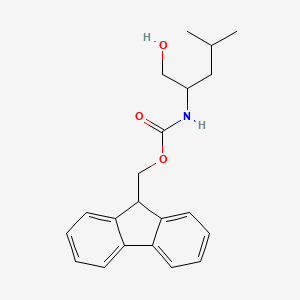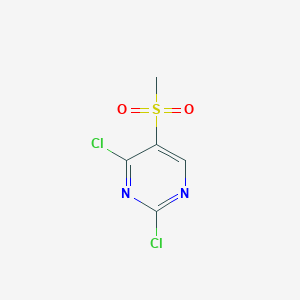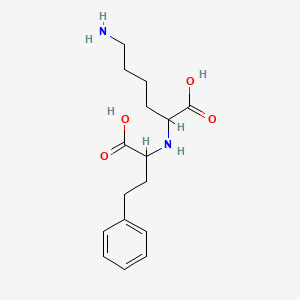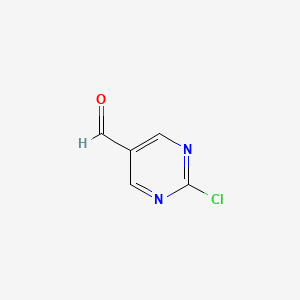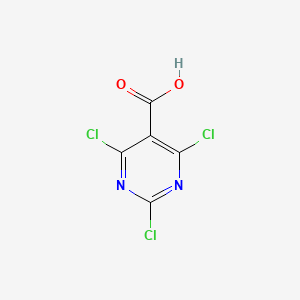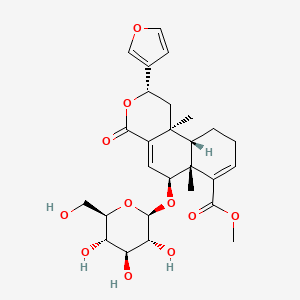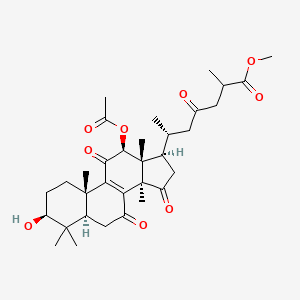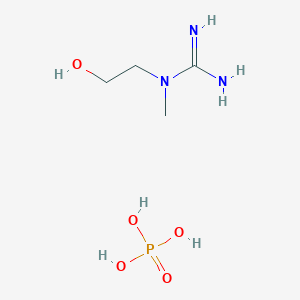
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid is a chemical compound that features a guanidine group substituted with a hydroxyethyl and a methyl group, along with a dihydrogen phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid typically involves the reaction of 1-methylguanidine with 2-chloroethanol in the presence of a base, followed by phosphorylation with phosphoric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: A polar solvent such as water or ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Control: Automated systems to control temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-1-methylguanidine dihydrogen phosphate.
Reduction: Formation of 1-(2-aminoethyl)-1-methylguanidine dihydrogen phosphate.
Substitution: Formation of various substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the guanidine group can interact with negatively charged residues. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxyethyl)-1-methylguanidine phosphate
- 1-(2-Hydroxyethyl)-1-methylguanidine sulfate
- 1-(2-Hydroxyethyl)-1-methylguanidine nitrate
Uniqueness
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C4H14N3O5P |
|---|---|
Peso molecular |
215.15 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-1-methylguanidine;phosphoric acid |
InChI |
InChI=1S/C4H11N3O.H3O4P/c1-7(2-3-8)4(5)6;1-5(2,3)4/h8H,2-3H2,1H3,(H3,5,6);(H3,1,2,3,4) |
Clave InChI |
CIRFYLARDGPSMV-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(=N)N.OP(=O)(O)O |
SMILES canónico |
CN(CCO)C(=N)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


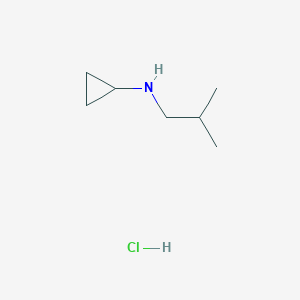
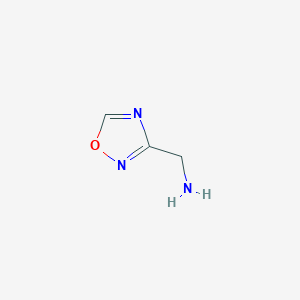
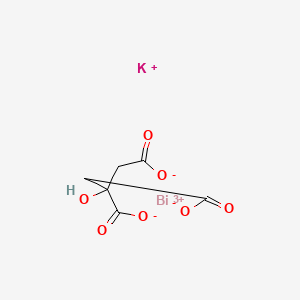

![tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)
